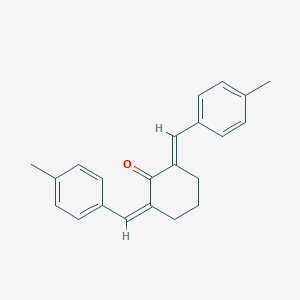
2,6-Bis(p-methylbenzylidene)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
K-101は、石膏ボードの穴や継ぎ目を埋めるために開発された、高品質の水性アスベストフリーパテです。 補強テープを固定するために十分なバインダーが含まれており、乾燥すると徐々に強度と硬度が増します。 優れた耐クラック性と研磨性、優れた塗料との適合性、最小限の収縮性を備えています .
準備方法
合成経路と反応条件: K-101石膏パテは、9リットルのきれいな水と20キログラムのK-103速硬化石膏コンパウンドを、塊のない均質なペースト状になるまで混合することで調製されます。 最適な結果を得るには、動力ミキサーを使用することをお勧めします .
工業生産方法: K-101石膏パテは、大量に生産され、4リットルと16リットルの容器に梱包されています。 これは、室内用アプリケーション専用に設計されており、石膏ボードに使用するために特別に設計されています .
化学反応の分析
反応の種類: K-101は、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: K-101は、酸素と反応して酸化物を生成する可能性があります。
還元: 水素などの還元剤を使用して還元することができます。
置換: K-101は、ハロゲンや他の反応性種との置換反応を起こす可能性があります。
生成される主な生成物: これらの反応から生成される主な生成物には、酸化物、化合物の還元形、および置換誘導体が含まれます .
科学研究アプリケーション
K-101は、以下を含む幅広い科学研究アプリケーションを持っています。
化学: さまざまな化学製剤の充填剤およびバインダーとして使用されます。
生物学: 顕微鏡観察用の生物学的サンプルの調製に使用されます。
医学: キャストやモールド用の医療グレードの石膏の開発に使用されます。
科学的研究の応用
K-101 has a wide range of scientific research applications, including:
Chemistry: Used as a filler and binder in various chemical formulations.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Utilized in the development of medical-grade gypsum for casts and molds.
Industry: Applied in the construction industry for patching and repairing gypsum boards
作用機序
K-101は、石膏ボードの表面に強い結合を形成することでその効果を発揮します。 K-101のバインダーは補強テープを固定し、乾燥すると徐々に強度と硬度が増します。 このプロセスには、穴や継ぎ目を埋める均質なペーストの形成が含まれ、優れた耐クラック性と研磨性を提供します .
類似の化合物との比較
類似の化合物:
K-103速硬化石膏コンパウンド: ドライウォールに少なくとも3ミリメートルの幅がある穴や継ぎ目を埋めるために配合された、粉末状の石膏ベースの充填剤.
BOYSEN® Permacoat™ Flat B-701: 最適な結果を得るために、K-101と組み合わせて使用されるプライマー.
独自性: K-101は、優れた塗料との適合性、最小限の収縮性、および優れた耐クラック性により際立っています。 これは、石膏ボードの室内用アプリケーション用に特別に設計されており、建設業界で好ましい選択肢となっています .
類似化合物との比較
K-103 Fast-Setting Gypsum Compound: A powder-type gypsum-based filler formulated to patch holes and overjoints that are at least 3 millimeters wide in drywalls.
BOYSEN® Permacoat™ Flat B-701: A primer used in conjunction with K-101 for optimal results.
Uniqueness: K-101 stands out due to its superior paint compatibility, minimal shrinkage, and excellent crack resistance. It is specifically designed for interior applications on gypsum boards, making it a preferred choice in the construction industry .
特性
CAS番号 |
18989-35-0 |
|---|---|
分子式 |
C22H22O |
分子量 |
302.4 g/mol |
IUPAC名 |
2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3 |
InChIキー |
CETXDHNPPYXEOF-TVGQLCNQSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)C)/C2=O |
正規SMILES |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |
Key on ui other cas no. |
18989-35-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















